5-氯-1-(4-氟苄基)-6-氧代-1,6-二氢-3-吡啶甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

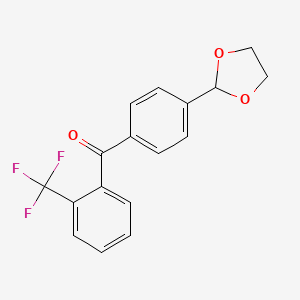

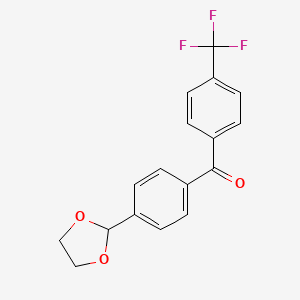

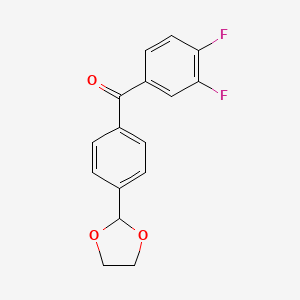

The compound 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a heterocyclic organic molecule that contains multiple functional groups, including a chloro substituent, a fluorobenzyl group, and an aldehyde group. This compound is likely to be of interest due to its potential as a building block in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

While the specific synthesis of 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is not detailed in the provided papers, related compounds have been synthesized through multi-step reactions. For instance, the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one involves starting from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride, indicating the use of a fluorobenzyl group and a pyridine derivative as key components in the synthesis process . Additionally, the Vilsmeier–Haack reaction has been employed to synthesize 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes from dihydropyrazolopyridine derivatives , suggesting a potential pathway for introducing the chloro and aldehyde groups into the pyridine ring.

Molecular Structure Analysis

The molecular structure of the compound would be characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The fluorobenzyl group would contribute to the electron distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The aldehyde group is a reactive functional group that can undergo various chemical transformations, making it a versatile handle for further chemical modifications.

Chemical Reactions Analysis

The aldehyde group in the compound is particularly reactive and can participate in numerous chemical reactions, such as nucleophilic addition or condensation reactions. The presence of the chloro substituent also opens up possibilities for substitution reactions, where it can be replaced by other groups. The Vilsmeier–Haack reaction mentioned in the synthesis of related compounds is a form of electrophilic substitution that could be relevant for modifying the pyridine ring of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde would be influenced by its functional groups and molecular structure. The compound is expected to have a certain degree of polarity due to the electronegative chlorine and fluorine atoms, which could affect its solubility in different solvents. The stability of the compound could be assessed through its resistance to oxidation or other degradation processes. The melting point, boiling point, and other physical properties would be determined experimentally.

科学研究应用

合成与化学转化

二氢色烯并[3,2-b]氮杂环-2(1H)-酮和吡咯烷-2-酮衍生物的合成:3-芳氧基-4-氧代氮杂环-2-甲醛,包括与 5-氯-1-(4-氟苄基)-6-氧代-1,6-二氢-3-吡啶甲醛在结构上相关的化合物,用于合成二氢色烯并[3,2-b]氮杂环-2(1H)-酮和吡咯烷-2-酮衍生物。该合成是通过在各种溶剂中酸催化实现的,展示了该化合物的反应性和产生不同化学结构的潜力 (Bertha et al., 1998).

3-(二烷基氨基)-1,2-二氢-9-氧代-9H-茚并[2,1-c]吡啶-4-腈的形成:该化合物已参与与庚三烯甲醛和芳香醛的反应,以产生特定的吡啶-腈结构。这证明了其在形成具有复杂分子系统中的多功能性,在有机化学的各个领域具有潜在应用 (Landmesser et al., 2008).

特定分子结构的合成

四氢色烯并[3,4-c]吡啶-5-酮的合成:研究表明,3-(4-氟苄基)-8-羟基-1,2,3,4-四氢色烯并[3,4-c]吡啶-5-酮可用于从更简单的前体合成复杂分子。这强调了该化合物在促进复杂分子结构创建中的作用 (Y. Duan-zhi, 2005).

哌嗪衍生物放射性药物的制备:该化合物已用于合成有效的非肽 CCR1 拮抗剂,这在放射性药物领域中引起人们的兴趣。这突出了其在开发新药中的潜力 (Mäding et al., 2006).

新型合成和化学性质

吡唑并[4,3-c]吡啶的合成:该化合物一直是 Sonogashira 型交叉偶联反应中的前体,导致合成吡唑并[4,3-c]吡啶,这在药物化学和材料科学中很重要 (Vilkauskaitė et al., 2011).

3-氨基-5-(4-氟苄基)-2-吡啶甲酸甲酯的可扩展合成:它在具有医学意义的中间体的可扩展合成中起着至关重要的作用,展示了其在制药中的重要性 (Boros et al., 2007).

属性

IUPAC Name |

5-chloro-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c14-12-5-10(8-17)7-16(13(12)18)6-9-1-3-11(15)4-2-9/h1-5,7-8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGPZSQVOGDHPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401137521 |

Source

|

| Record name | 5-Chloro-1-[(4-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde | |

CAS RN |

1033463-22-7 |

Source

|

| Record name | 5-Chloro-1-[(4-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-[(4-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

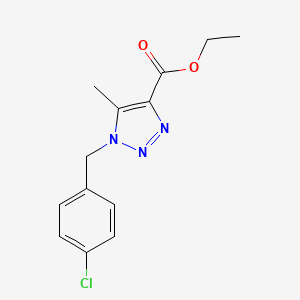

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

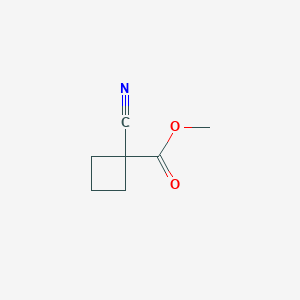

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)